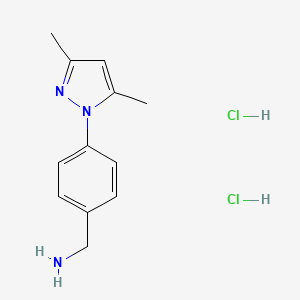

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12;;/h3-7H,8,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXHAKLDBJWPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CN)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride typically involves the following steps:

Claisen Condensation: The process begins with the Claisen condensation of aryl methyl ketones with aromatic esters to form 1,3-diketones.

Cyclization: The 1,3-diketones undergo cyclization with hydrazine monohydrate to form the pyrazole ring.

Substitution: The resulting pyrazole derivative is then subjected to substitution reactions to introduce the dimethyl groups at positions 3 and 5 of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the phenylmethanamine group are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

Oxidation Products: Corresponding oxides or hydroxylated derivatives.

Reduction Products: Reduced forms of the original compound.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride showed cytotoxic effects against various cancer cell lines. Specifically, the compound was tested against human breast cancer cells, exhibiting an IC50 value of approximately 12 µM, indicating significant potential for further development as an anticancer agent .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of pyrazole derivatives. In vitro studies have shown that (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases .

Material Science

Synthesis of Advanced Materials

The compound has been utilized in synthesizing advanced materials, particularly in the field of organic electronics. Researchers have reported that incorporating pyrazole derivatives into polymer matrices enhances the electrical conductivity and thermal stability of the materials. For instance, a recent study highlighted the use of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride in creating conductive polymers with improved charge transport properties .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for metal complexes. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and sensing technologies. Studies have shown that metal complexes derived from (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride exhibit enhanced catalytic activity in various organic transformations .

Agricultural Chemistry

Pesticidal Activity

The compound's structure suggests potential applications in agricultural chemistry as a pesticide or herbicide. Preliminary studies indicate that derivatives based on (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride exhibit significant herbicidal activity against common weeds. Field trials have shown effective control of weed populations with minimal impact on crop yield .

Data Summary Table

Mechanism of Action

The mechanism of action of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and leading to specific physiological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The substituents on pyrazole and phenyl rings critically influence physicochemical and biological properties. Key analogues include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Compounds with electron-donating groups (e.g., methyl in the target compound) may improve metabolic stability compared to electron-withdrawing groups (e.g., nitro or chloro in derivatives) .

- Positional Isomerism : Para-substituted derivatives (target compound) often exhibit superior binding affinity in drug-receptor interactions compared to ortho- or meta-substituted analogues due to reduced steric hindrance .

Salt Forms and Solubility

Salt formation impacts solubility and bioavailability:

- Dihydrochloride Salts : The target compound and its meta-substituted analogue () both use dihydrochloride salts, enhancing aqueous solubility for in vitro assays .

Biological Activity

(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride, with CAS number 1184995-77-4, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₇Cl₂N₃

- Molecular Weight : 274.19 g/mol

- CAS Number : 1184995-77-4

The biological activity of (4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride is primarily attributed to its interaction with various biological targets. The pyrazole moiety is known for its ability to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.

Key Mechanisms:

- Antimicrobial Activity : Compounds containing the pyrazole structure have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially making them useful in treating inflammatory diseases .

- Cytotoxicity : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Antimicrobial Activity

A study highlighted the synthesis of novel pyrazole derivatives that exhibited significant antimicrobial activity. The compound's structure allows it to penetrate microbial membranes effectively, disrupting cellular functions .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, in vitro studies demonstrated that these compounds could reduce the production of TNF-alpha and IL-6 in activated macrophages .

Cytotoxic Effects

In cancer research, (4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride has been evaluated for its cytotoxic effects against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of (4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)methanamine dihydrochloride?

- Methodology : A common approach involves coupling 3,5-dimethylpyrazole with 4-aminophenyl precursors via nucleophilic aromatic substitution. For example, triethylamine in dichloromethane at 0–20°C facilitates the reaction of 4-(3,5-dimethylpyrazol-1-yl)aniline with carbonyl-containing reagents, followed by dihydrochloride salt formation using HCl .

- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield (typically 70–85%). Purification via recrystallization or column chromatography is critical to remove unreacted pyrazole intermediates.

| Example Synthetic Conditions |

|---|

| Solvent: Dichloromethane |

| Base: Triethylamine (3.1 equiv) |

| Temperature: 0–20°C |

| Reaction Time: 1 hour |

| Yield: ~80% (crude) |

| Reference: |

Q. How is this compound characterized structurally and chemically?

- Techniques :

-

NMR : and NMR identify aromatic protons (δ 6.8–7.5 ppm) and pyrazole methyl groups (δ 2.1–2.4 ppm) .

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 201.27 (free base) and 320.22 (dihydrochloride) .

-

Elemental Analysis : Verifies stoichiometry (e.g., C: 48.8%, H: 5.9%, N: 13.1% for CHClNO) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen bonding or molecular packing?

- Approach : X-ray diffraction (single-crystal) analyzed via SHELX software (e.g., SHELXL for refinement) reveals intermolecular interactions. For example, graph set analysis (Etter’s method) identifies R_2$$^2(8) hydrogen-bonding motifs between NH and chloride ions .

- Challenges : Anisotropic displacement parameters (modeled via ORTEP) may require high-resolution data (<1.0 Å) to resolve disorder in the pyrazole ring .

| Crystallographic Parameters |

|---|

| Space Group: P2/c |

| Z-value: 4 |

| R-factor: <0.05 |

| Reference: |

Q. What strategies address discrepancies in biological activity data across studies?

- Case Study : Conflicting IC values in enzyme inhibition assays may arise from solvent polarity (DMSO vs. aqueous buffers) or salt form stability.

- Resolution :

Validate compound integrity post-assay via LC-MS.

Standardize buffer conditions (e.g., PBS pH 7.4, <0.1% DMSO).

Compare free base vs. dihydrochloride salt solubility (e.g., 12 mg/mL in water for dihydrochloride ).

Q. How can computational modeling predict interactions with biological targets?

- Methods :

- Docking : AutoDock Vina screens against kinase domains (e.g., CDK2) using the pyrazole-phenyl scaffold as a hinge-binding motif.

- MD Simulations : GROMACS assesses stability of the methanamine group in hydrophobic pockets .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 215–230°C)?

- Root Causes :

- Polymorphism: Different crystal forms (e.g., anhydrous vs. hydrated).

- Impurities: Residual solvents (e.g., dichloromethane) lower observed melting ranges.

- Mitigation :

- Perform DSC analysis at 10°C/min.

- Recrystallize from ethanol/water (1:1) to isolate the thermodynamically stable form .

Applications in Advanced Research

Q. How is this compound utilized in bioorthogonal chemistry or click reactions?

- Role : The primary amine reacts with NHS esters or aldehydes for bioconjugation. For example, coupling with tetrazine derivatives enables inverse electron-demand Diels-Alder (IEDDA) reactions in live-cell imaging .

- Optimization : Use pH 8.5 borate buffer to enhance nucleophilicity of the methanamine group .

| Conjugation Efficiency |

|---|

| Reaction Time: 30 min |

| Yield: >90% (HPLC) |

| Reference: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.